molecular formula C20H18N6O2 B7064278 N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(1,2,4-triazol-1-yl)phenyl]oxamide

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(1,2,4-triazol-1-yl)phenyl]oxamide

Cat. No.: B7064278
M. Wt: 374.4 g/mol
InChI Key: JAZWFZHKMMHWAK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide is a synthetic organic compound that features an indole moiety linked to a triazole ring through an oxamide bridge

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(1,2,4-triazol-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-19(22-10-9-14-11-23-18-4-2-1-3-17(14)18)20(28)25-15-5-7-16(8-6-15)26-13-21-12-24-26/h1-8,11-13,23H,9-10H2,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZWFZHKMMHWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Oxamide Formation: The final step involves coupling the indole-ethyl derivative with the triazole-phenyl derivative using oxalyl chloride to form the oxamide bridge.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and solvent selection.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxamide group can be reduced to the corresponding amine using lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can intercalate into DNA, disrupting replication and transcription processes. The triazole ring can coordinate with metal ions, inhibiting metalloprotein enzymes. The oxamide bridge provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]carboxamide
  • N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]urea
  • N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]thiourea

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N’-[4-(1,2,4-triazol-1-yl)phenyl]oxamide is unique due to its oxamide bridge, which provides enhanced stability and rigidity compared to similar compounds with carboxamide, urea, or thiourea linkages. This structural feature contributes to its higher binding affinity and specificity for certain biological targets.

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